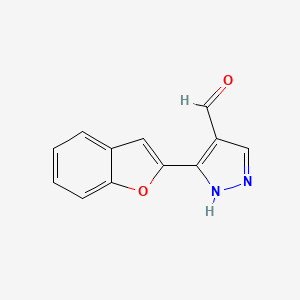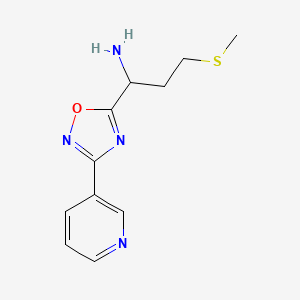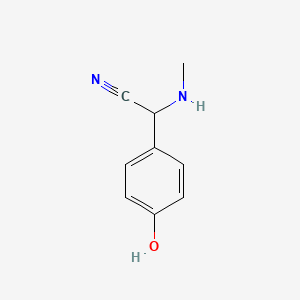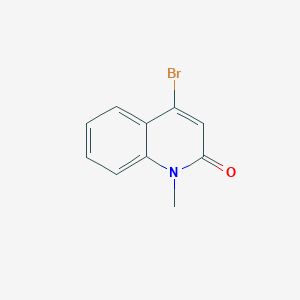
4-Bromo-1-methylquinolin-2(1H)-one
Overview
Description
4-Bromo-1-methylquinolin-2(1H)-one, or 4-Br-1-MeQ, is a synthetic organic compound with a wide range of applications in scientific research. 4-Br-1-MeQ is a halogenated quinoline derivative, and it has been used in a variety of studies, ranging from drug discovery to materials science. It is a versatile compound with a range of properties, including a low melting point and a high solubility in a variety of organic solvents. In
Scientific Research Applications
Synthesis Methodologies
- Knorr Synthesis : The compound has been utilized in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a method involving condensation and cyclization steps, useful in the preparation of compounds for infectious disease research (Wlodarczyk et al., 2011).
- N-Alkylation under Phase Transfer Catalysis : Efficient N-alkylation of similar quinolinone compounds like 4-chloro-6-methylquinolin-2(1H)-one has been achieved using phase transfer catalysis, indicating potential methods for derivatizing 4-Bromo-1-methylquinolin-2(1H)-one (Anonymous, 2014).
Catalytic Applications
- Ionic Liquid/Silane Catalysis : Ionic liquid-based catalysis involving compounds like 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane offers efficient synthesis pathways for related quinolinone derivatives (Kefayati et al., 2012).
- Microwave Irradiation and Solvent-Free Conditions : The use of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions has been shown to effectively synthesize quinazolinone derivatives, which could be applicable to 4-Bromo-1-methylquinolin-2(1H)-one (Mohammadi & Hossini, 2011).
Biological and Pharmacological Research
- Antimicrobial Activity : Derivatives of similar quinolinones have shown high antimicrobial activity, suggesting potential for 4-Bromo-1-methylquinolin-2(1H)-one in antimicrobial research (Elenich et al., 2019).
- Anticancer Activity : Novel derivatives of related quinolinones have been synthesized and evaluated for anticancer activity, indicating a similar potential application for 4-Bromo-1-methylquinolin-2(1H)-one (Kubica et al., 2018).
Chemical Synthesis and Characterization
- Halocyclization Reactions : Alkylation and halocyclization of similar quinolinones have been explored, offering insights into the chemical behavior of 4-Bromo-1-methylquinolin-2(1H)-one (Kim et al., 2018).
- Rhodium-Catalyzed Synthesis : The rhodium-catalyzed synthesis involving similar compounds suggests methods for structurally complex derivatives of 4-Bromo-1-methylquinolin-2(1H)-one (He et al., 2016).
properties
IUPAC Name |
4-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLDFROPPTEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668619 | |
| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methylquinolin-2(1H)-one | |
CAS RN |
941-72-0 | |
| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)
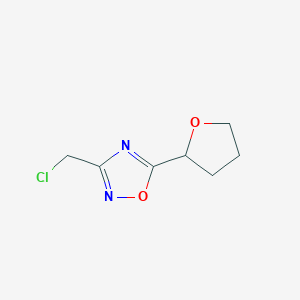

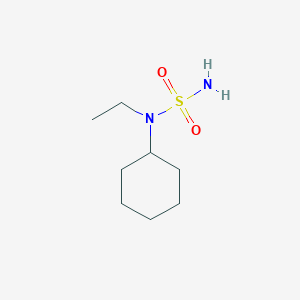

![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
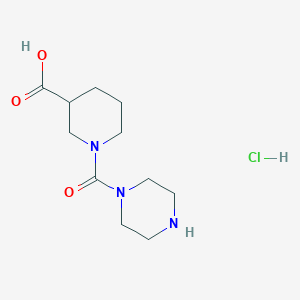
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)


